molecular formula C6H14Cl2N2 B2473369 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride CAS No. 2089649-86-3

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Cat. No.: B2473369
CAS No.: 2089649-86-3
M. Wt: 185.09
InChI Key: LTJJMBQYCGDMHB-UHFFFAOYSA-N
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Description

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a bicyclic organic compound with the molecular formula C6H14Cl2N2. It is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3,6-diazabicyclo[3.1.1]heptane: The parent compound without the dihydrochloride salt.

    3,6-Diazabicyclo[3.1.1]heptane: A similar compound lacking the methyl group.

    3-Methyl-3,6-diazabicyclo[3.1.1]heptane monohydrochloride: A related compound with only one hydrochloride group.

Uniqueness

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is unique due to its specific bicyclic structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(4-8)7-5;;/h5-7H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJJMBQYCGDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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